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Compound of Interest

Compound Name: (R)-Tetrahydrofuran-3-ylmethanol

Cat. No.: B597911

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development
Professionals)

Introduction

(R)-Tetrahydrofuran-3-ylmethanol is a valuable chiral building block increasingly utilized in
the synthesis of complex active pharmaceutical ingredients (APIs). Its stereodefined
tetrahydrofuran core is a key structural motif in a number of clinically significant antiviral and
other therapeutic agents. The specific stereochemistry at the C3 position is crucial for the
biological activity of the final drug molecule, making the enantioselective synthesis of this
building block a critical aspect of modern drug development. This technical guide provides a
comprehensive overview of the synthesis, properties, and applications of (R)-Tetrahydrofuran-
3-ylmethanol, with a focus on detailed experimental protocols and its role in the synthesis of
advanced therapeutics.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for (R)-
Tetrahydrofuran-3-ylmethanol is provided in the table below.
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Property Value Reference
CAS Number 124506-31-6 [1]
Molecular Formula CsH1002 [1]
Molecular Weight 102.13 g/mol [1]
Colorless to light yellow liquid
Appearance o [1]
or semi-solid
Boiling Point Not specified
Density Not specified
2-8°C, sealed in a dry
Storage ) [1]
environment
Purity Typically =298% [1]

Hazard Statements

H315 (Causes skin irritation),
H319 (Causes serious eye
irritation), H335 (May cause

respiratory irritation)

[1]

Precautionary Statements

P261 (Avoid breathing
dust/fume/gas/mist/vapors/spr
ay), P305+P351+P338 (IF IN
EYES: Rinse cautiously with
water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing.)

[1]

Enantioselective Synthesis of (R)-Tetrahydrofuran-3-

ylmethanol

The synthesis of enantiomerically pure (R)-Tetrahydrofuran-3-ylmethanol is paramount for its

use in pharmaceutical applications. Several strategies have been developed, primarily focusing
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on asymmetric reduction of a prochiral ketone, enzymatic resolution of a racemic mixture, or
synthesis from a chiral pool starting material.

Asymmetric Reduction of Tetrahydrofuran-3-one

One of the most efficient methods for the synthesis of (R)-3-hydroxytetrahydrofuran, a closely
related precursor, is the asymmetric reduction of tetrahydrofuran-3-one. This methodology can
be adapted for the synthesis of the target molecule. Engineered carbonyl reductases (CRES)
have shown excellent enantioselectivity (95-99% ee) in the reduction of tetrahydrofuran-3-one
to the corresponding (R)-alcohol[2].

Experimental Protocol: Enzymatic Asymmetric Reduction
This protocol is a generalized procedure based on the enzymatic reduction of similar ketones.

o Reaction Setup: In a temperature-controlled reactor, a buffered aqueous solution (e.g.,
potassium phosphate buffer, pH 7.0) is prepared.

e Enzyme and Cofactor: A suitable engineered carbonyl reductase and a cofactor regeneration
system (e.g., glucose dehydrogenase and glucose) are added to the buffer.

o Substrate Addition: Tetrahydrofuran-3-one is added to the reaction mixture. The
concentration of the substrate is typically optimized to avoid enzyme inhibition.

o Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 25-30°C) and
pH. The progress of the reaction is monitored by a suitable analytical technique (e.g., chiral
HPLC or GC).

o Work-up and Purification: Once the reaction is complete, the enzyme is removed by
centrifugation or filtration. The aqueous solution is then extracted with an organic solvent
(e.g., ethyl acetate). The combined organic layers are dried over a drying agent (e.qg.,
NazS0a.), filtered, and the solvent is removed under reduced pressure. The crude product is
then purified by column chromatography on silica gel to afford enantiomerically pure (R)-3-
hydroxytetrahydrofuran. This can then be converted to (R)-Tetrahydrofuran-3-ylmethanol
through standard functional group manipulations.

Catalytic Hydrogenation of 3-Furanmethanol
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A common industrial approach to the synthesis of the racemic tetrahydrofuran-3-ylmethanol
involves the catalytic hydrogenation of 3-furanmethanol[3]. To achieve enantioselectivity, this
process would require the use of a chiral catalyst or a subsequent resolution step.

Experimental Protocol: Catalytic Hydrogenation (Racemic)
o Catalyst: A palladium on carbon (Pd/C) catalyst (typically 5-10 wt%) is used.

o Reaction Setup: 3-Furanmethanol is dissolved in a suitable solvent, such as ethanol or
methanol, in a high-pressure autoclave.

e Hydrogenation: The autoclave is purged with nitrogen and then pressurized with hydrogen
gas (typically 2-4 MPa). The reaction mixture is heated to 100-140°C and stirred vigorously
for 2-6 hours.

o Work-up and Purification: After cooling and depressurization, the catalyst is filtered off. The
solvent is removed under reduced pressure, and the resulting crude product is purified by
distillation to yield tetrahydrofuran-3-ylmethanol.

Parameter Value

Substrate 3-Furanmethanol

Catalyst Pd/C

Solvent Ethanol or Methanol

Hydrogen Pressure 2-4 MPa

Temperature 100-140°C

Reaction Time 2-6 hours

Product Tetrahydrofuran-3-ylmethanol (racemic)

Synthesis from a Chiral Pool: (R)-1,2,4-Butanetriol

Chiral 3-hydroxytetrahydrofuran can be synthesized from commercially available (R)-1,2,4-
butanetriol through an acid-catalyzed cyclodehydration[4][5]. This approach offers a direct route
to the desired enantiomer.
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Experimental Protocol: Cyclodehydration of (R)-1,2,4-Butanetriol

e Reaction Setup: (R)-1,2,4-butanetriol is mixed with a catalytic amount of a strong acid, such
as p-toluenesulfonic acid (PTSA).

¢ Reaction Conditions: The mixture is heated to a high temperature (typically 180-220°C)
under vacuum.

o Purification: The product, (R)-3-hydroxytetrahydrofuran, is distilled directly from the reaction
mixture. Further purification can be achieved by fractional distillation.

Parameter Value

Starting Material (R)-1,2,4-Butanetriol

Catalyst p-Toluenesulfonic acid (PTSA)
Temperature 180-220°C

Pressure Vacuum

Product (R)-3-Hydroxytetrahydrofuran

Application as a Chiral Building Block in Drug
Synthesis

The tetrahydrofuran moiety is a privileged scaffold in medicinal chemistry, and the
stereochemistry of its substituents can have a profound impact on biological activity. (R)-
Tetrahydrofuran-3-ylmethanol and its derivatives are key components in several antiviral
drugs, particularly HIV protease inhibitors.

Role in the Synthesis of HIV Protease Inhibitors

While direct incorporation of (R)-Tetrahydrofuran-3-ylmethanol is not explicitly detailed in the
synthesis of all major HIV protease inhibitors, the closely related (3R,3aS,6aR)-
hexahydrofuro[2,3-b]furan-3-ol is a crucial intermediate in the synthesis of Darunavir[6][7]. The
synthesis of this complex chiral building block often starts from chiral precursors and involves
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multiple stereocontrolled steps. The tetrahydrofuran ring system plays a critical role in binding
to the active site of the HIV protease enzyme.

The synthesis of Amprenavir, another HIV protease inhibitor, utilizes (S)-3-
hydroxytetrahydrofuran, highlighting the importance of this class of chiral building blocks in
antiviral drug design[8][9]. The synthesis of such drugs often involves the coupling of the chiral

tetrahydrofuran-based fragment with a core amine structure.
Logical Workflow for the Integration of (R)-Tetrahydrofuran-3-ylmethanol in API Synthesis

The following diagram illustrates a generalized workflow for the incorporation of (R)-
Tetrahydrofuran-3-ylmethanol into a hypothetical API, drawing parallels from the known

syntheses of HIV protease inhibitors.

Click to download full resolution via product page
Caption: Generalized workflow for API synthesis using (R)-Tetrahydrofuran-3-ylmethanol.
Experimental Workflow for a Key Coupling Reaction

The following diagram outlines a typical experimental workflow for the coupling of an activated
(R)-Tetrahydrofuran-3-ylmethanol derivative with a core amine structure, a common step in

the synthesis of many pharmaceuticals.
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Reagent Preparation
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(e.g., Triethylamine) in anhydrous solvent in anhydrous solvent (e.g., THF)
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\
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Caption: Experimental workflow for a typical coupling reaction.
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Conclusion

(R)-Tetrahydrofuran-3-ylmethanol stands out as a critical chiral building block for the
pharmaceutical industry. Its enantioselective synthesis, achievable through various methods
including enzymatic reduction and chiral pool approaches, is key to its utility. The incorporation
of this stereodefined fragment into drug molecules, particularly antivirals, underscores its
importance in creating potent and selective therapeutics. The detailed protocols and workflows
provided in this guide are intended to support researchers and drug development professionals
in the efficient and effective utilization of this valuable chiral intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b597911#r-tetrahydrofuran-3-ylmethanol-as-a-
chiral-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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